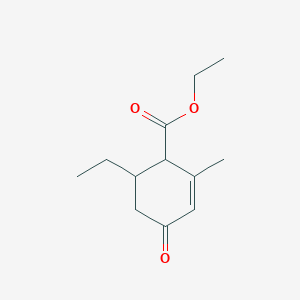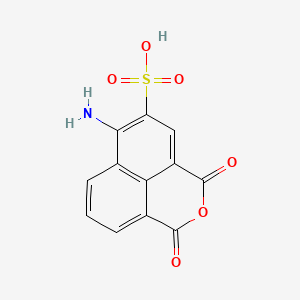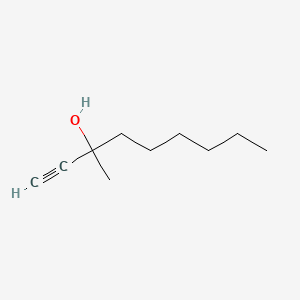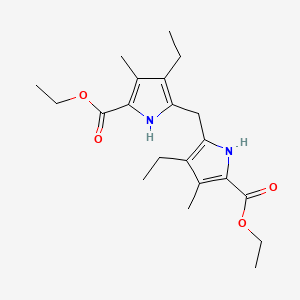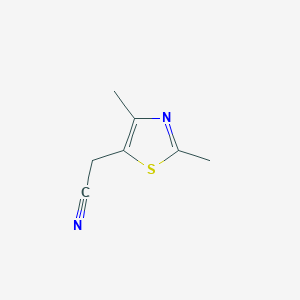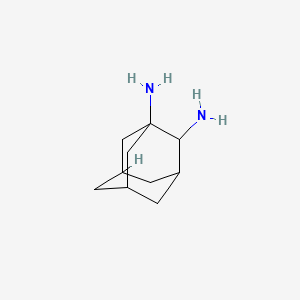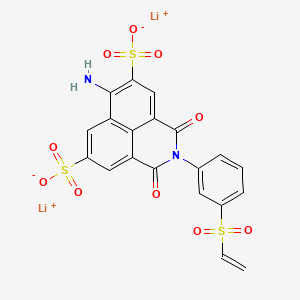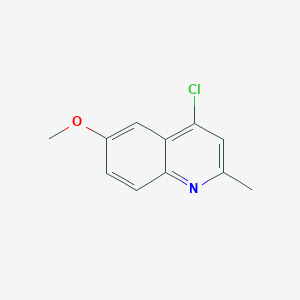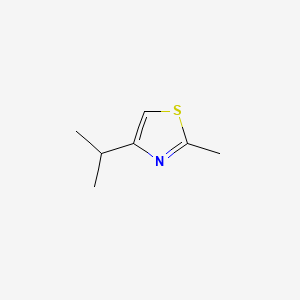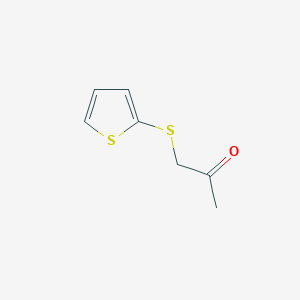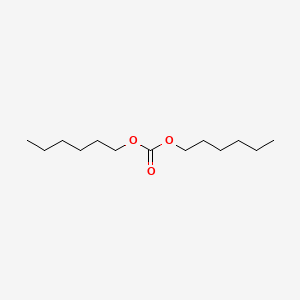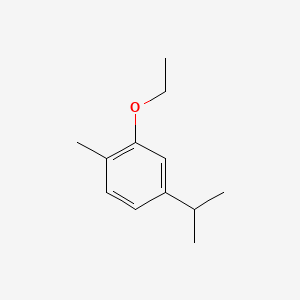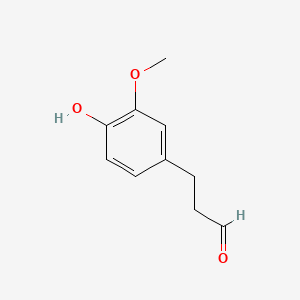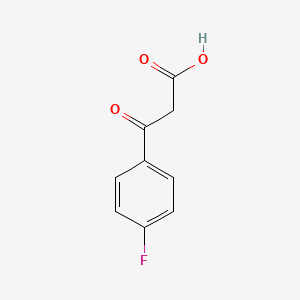
3-(4-Fluorophenyl)-3-oxopropanoic acid
Descripción general
Descripción
“3-(4-Fluorophenyl)propanoic acid” is a chemical compound with the molecular formula C9H9FO2 . It has a molecular weight of 168.1650 .
Molecular Structure Analysis
The molecular structure of “3-(4-Fluorophenyl)propanoic acid” consists of a benzene ring conjugated to a propanoic acid .Physical And Chemical Properties Analysis
“3-(4-Fluorophenyl)propanoic acid” is a solid at 20 degrees Celsius . It should be stored under inert gas as it is air sensitive .Aplicaciones Científicas De Investigación
Bioanalytical Method Development
Ethyl 3-(2-(4-fluorophenyl)amino)-4-phenylthiazol-5-yl)-3-oxopropanoate, closely related to 3-(4-Fluorophenyl)-3-oxopropanoic acid, has been studied for its acetylcholinesterase inhibition property. A bioanalytical method using RP-HPLC has been developed for quantitative measurement, validated according to USFDA guidelines. This method aids in drug development by providing precise measurements and stability data under various conditions, including in human plasma (Nemani, Shard, & Sengupta, 2018).
Enantioselective Reduction
Ethyl 3-aryl-3-oxopropanoates, including derivatives with a 2-fluorophenyl group, have been enantioselectively reduced to their corresponding (S)-alcohols using the fungus Rhizopus arrhizus and other Rhizopus species. This process is crucial for producing specific enantiomers of compounds, which can have different biological activities and applications (Salvi & Chattopadhyay, 2006).
Chemical Synthesis
3-(2-Iodophenyl)-3-oxopropanoic acid derivatives, closely related to 3-(4-Fluorophenyl)-3-oxopropanoic acid, have been used in the synthesis of (Z)-2-[(Z)-3-alkylideneisobenzofuran-1(3H)-ylidene]acetic acid derivatives. This involves a reaction with terminal alkynes using catalysts like dichlorobis(triphenylphosphine)palladium and copper(I) iodide (Kobayashi, Hashimoto, Fukamachi, & Konishi, 2008).
Vibrational and Electronic Structure Analysis
The compound 3-Amino-3-(4-fluorophenyl)propionic acid, similar in structure to 3-(4-Fluorophenyl)-3-oxopropanoic acid, has been analyzed using DFT and IR/Raman spectroscopy. This research provides insights into the vibrational and electronic structures of such compounds, which is important for understanding their chemical properties and potential applications (Pallavi & Tonannavar, 2020).
Kinetic and Thermodynamic Studies
Studies involving compounds like 4-oxo-4-phenyl butanoic acid, which bear resemblance to 3-(4-Fluorophenyl)-3-oxopropanoic acid, have been conducted to understand their oxidation mechanisms using agents like Tripropylammonium fluorochromate. This research contributes to the understanding of the kineticand thermodynamic properties of such compounds, which is essential for their potential application in chemical synthesis and drug development (Yogananth & Mansoor, 2015).
Synthesis of Novel Derivatives for Biological Applications
3-(7-Chloro-5-(2-fluorophenyl)-2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)propanoic acid, structurally related to 3-(4-Fluorophenyl)-3-oxopropanoic acid, has been synthesized and investigated for its potential as a modulator for Transient receptor potential vanilloid 1. This research explores the synthesis and application of new compounds with potential biological or pharmacological activities (Liu et al., 2018).
Antibacterial and Antioxidant Activity
Research on compounds like 3-(4-Chlorophenyl)-3-(4-fluorophenyl)propylamine, related to 3-(4-Fluorophenyl)-3-oxopropanoic acid, has been conducted to evaluate their antibacterial and antioxidant activities. These studies are crucial for the development of new antimicrobial and antioxidant agents, potentially leading to novel therapeutic applications (Arutyunyan et al., 2012).
Safety And Hazards
Propiedades
IUPAC Name |
3-(4-fluorophenyl)-3-oxopropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO3/c10-7-3-1-6(2-4-7)8(11)5-9(12)13/h1-4H,5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSWKUJUQMXOEQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CC(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60298865 | |
| Record name | 3-(4-fluorophenyl)-3-oxopropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60298865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorophenyl)-3-oxopropanoic acid | |
CAS RN |
80646-00-0, 7761-30-0 | |
| Record name | NSC126608 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126608 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(4-fluorophenyl)-3-oxopropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60298865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-[(4Ar,8as)-octahydroquinolin-1(2h)-ylsulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B1597374.png)
